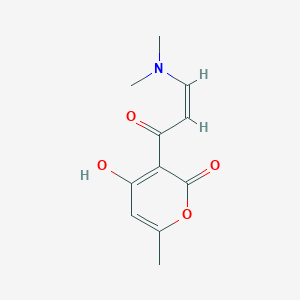![molecular formula C9H12ClN3O B2581486 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide CAS No. 2292409-34-6](/img/structure/B2581486.png)
2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMA belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation.
This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of proteolytic enzymes that are involved in the process of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the development of drugs for various diseases.
One limitation of using this compound in lab experiments is its low solubility in water. This makes it difficult to administer this compound to animals in studies, as it requires the use of organic solvents.
Future Directions
There are several future directions for research on 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide. One direction is to further investigate its anti-inflammatory and analgesic properties. This compound has been shown to reduce inflammation and pain in animal studies, and further research could lead to the development of drugs for various inflammatory disorders.
Another direction is to investigate the potential of this compound as an anti-cancer drug. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of drugs for various types of cancer.
Finally, future research could focus on improving the solubility of this compound in water. This would make it easier to administer this compound in animal studies and could lead to the development of drugs for various diseases.
Synthesis Methods
The synthesis of 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide involves the reaction between 3-cyclopropyl-1H-pyrazole-5-carboxylic acid and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of this compound synthesis is typically around 50-60%.
Scientific Research Applications
2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In particular, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This makes this compound a potential candidate for the treatment of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease.
This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
2-chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-4-9(14)11-5-7-3-8(13-12-7)6-1-2-6/h3,6H,1-2,4-5H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZIZMKPAQIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)
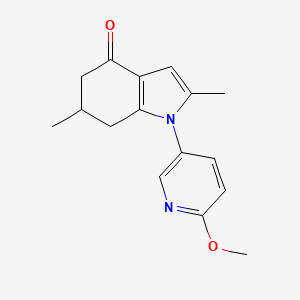
![(1S,2S,5R,6S)-2-Amino-6-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2581407.png)


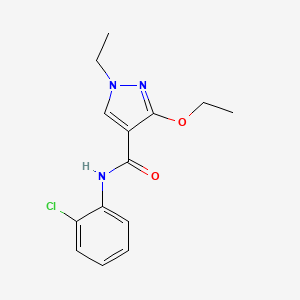
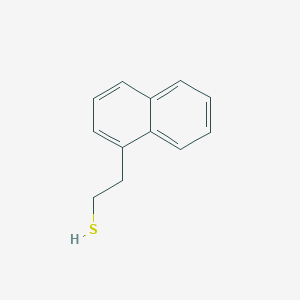
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2581418.png)
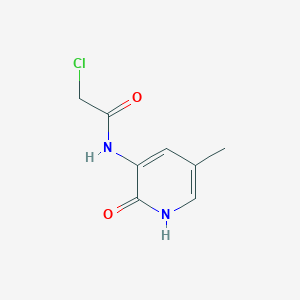

![1-(4-benzylpiperidin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2581423.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2581424.png)
